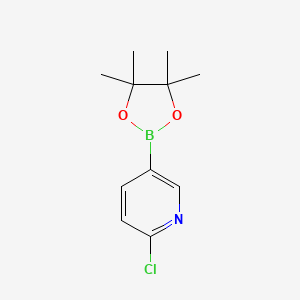
4-Chloro-2-fluorobenzylamine hydrochloride
Descripción general
Descripción
4-Chloro-2-fluorobenzylamine hydrochloride is a laboratory chemical . It does not have any known synonyms and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-fluorobenzylamine hydrochloride is C7H8Cl2FN . The InChI code is 1S/C7H7ClFN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H . The canonical SMILES representation is C1=CC(=C(C=C1Cl)F)CN.Cl .Physical And Chemical Properties Analysis
4-Chloro-2-fluorobenzylamine hydrochloride has a molecular weight of 196.05 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has one rotatable bond . The exact mass is 195.0017828 g/mol , and the monoisotopic mass is also 195.0017828 g/mol .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-Chloro-2-fluorobenzylamine Hydrochloride has been studied for its potential as a corrosion inhibitor for mild steel in HCl media. Research indicates that this compound is effective in preventing corrosion under certain conditions, particularly at higher concentrations and lower temperatures. Its effectiveness increases with the concentration of the inhibitor and is facilitated by the presence of chlorine, fluorine, and amine groups in its structure (R. A. Hussein, 2015).
Supramolecular Chemistry
In supramolecular chemistry, 4-Chloro-2-fluorobenzylamine Hydrochloride has been used to form supramolecular salts by self-assembly with halide ions or metal chloride and 18-crown-6 in a hydrochloric acid medium. These compounds exhibit diverse supramolecular architectures due to extensive intermolecular interactions, including strong hydrogen bonds and weak interactions such as C–H⋯Y interactions (Shi Wang et al., 2015).
Synthesis of Derivatives
The synthesis of various derivatives of 4-Chloro-2-fluorobenzylamine Hydrochloride has been explored, with fluorination being carried out from benzylic alcohols using specific reagents. The scope and rates of product formation are influenced by the nature of the substituents (F. Hida et al., 1995).
Molecular Conformation Studies
Studies on the molecular conformation of related compounds, such as 4-chloro-α-(4-chlorophenyl)-N,N-diethylbenzylamine hydrochloride, provide insights into the structural and dynamical properties of these molecules. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds (V. Castelletto et al., 1993).
Enzyme Inhibition
Recent studies have shown that chloro-/fluorobenzyl-substituted benzimidazolium salts, synthesized from reactions involving 4-fluorobenzyl/2-chloro-4-fluorobenzyl-substituted benzimidazole, exhibit inhibitory properties against enzymes like α-glycosidase and acetylcholinesterase. These enzymes are crucial in the context of diseases like Alzheimer's and diabetes, making these compounds potentially significant in therapeutic research (Selma Bal et al., 2021).
Flexibility and Tunneling Pathways
The impact of ring fluorination on structural and dynamical properties has been studied in compounds like 2-fluorobenzylamine. Such research provides valuable information on molecular flexibility and tunneling pathways, which are essential for understanding the behavior of these molecules under various conditions (C. Calabrese et al., 2013).
Radiosynthesis and PET Imaging
4-Chloro-2-fluorobenzylamine Hydrochloride has been used in the radiosynthesis of important building blocks for PET (Positron Emission Tomography) radiotracers, highlighting its potential in diagnostic imaging and research (Jenilee D Way et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRJZBWKVAXYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369285 | |
| Record name | 4-Chloro-2-fluorobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorobenzylamine hydrochloride | |
CAS RN |
202982-63-6 | |
| Record name | Benzenemethanamine, 4-chloro-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluorobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, 4-chloro-2-fluoro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1586028.png)










